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The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is an increasingly
important target in oncology. Its overexpression in various malignancies, including medullary
thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain gastrointestinal stromal
tumors, presents a unique opportunity for targeted diagnostics and therapeutics. Minigastrin
(MG), a natural ligand of CCK2R, and its analogs have been extensively investigated as
vectors for delivering radionuclides to these tumors. This technical guide provides an in-depth
overview of the core aspects of minigastrin analog development for CCK2R targeting,
focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Introduction to CCK2R and Minigastrin Analogs

The CCK2R, upon activation by its ligands gastrin or cholecystokinin (CCK), triggers a cascade
of intracellular signaling pathways that can promote cell proliferation, migration, and
angiogenesis, thereby contributing to tumorigenesis.[1] The development of radiolabeled
minigastrin analogs aims to exploit the high expression of CCK2R on cancer cells for targeted
imaging (theranostics) and peptide receptor radionuclide therapy (PRRT).[2][3]

Early efforts with radiolabeled MG analogs demonstrated high uptake in CCK2R-expressing
tumors. However, their clinical utility was often hampered by two major challenges: high kidney
retention, leading to potential nephrotoxicity, and low in vivo stability due to enzymatic
degradation.[2][4] Consequently, extensive research has focused on chemical modifications of
the minigastrin peptide sequence to improve its pharmacokinetic profile, including enhancing
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metabolic stability and optimizing tumor-to-kidney ratios. These modifications include N-
terminal and C-terminal optimizations, linker modifications, and the introduction of non-natural
amino acids or amide bond bioisosteres.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for various minigastrin analogs,
providing a comparative view of their performance in preclinical studies.

Table 1: In Vitro Binding Affinity (IC50) of Minigastrin
Analogs to CCK2R
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Analog Cell Line IC50 (nM) Reference
[natGa]Ga-DOTA-

AR42] <4.0
MGS5
[natCu]Cu-DOTA-

AR42J <4.0
MGS5
[natLu]Lu-DOTA-

AR42J <4.0
MGS5
[natGa]Ga-DOTA-

AR42] 3.6-6.0
CCK-66
[natCu]Cu-DOTA-

AR42] 3.6-6.0
CCK-66
[natLu]Lu-DOTA-CCK-

AR42] 3.6-6.0
66
[natGa]Ga-DOTA-

AR42] 3.6-6.0
CCK-66.2
[natCu]Cu-DOTA-

AR42J 3.6-6.0
CCK-66.2
[natLu]Lu-DOTA-CCK-

AR42] 3.6-6.0
66.2
DOTA-MGS1 AR42] ~1
DOTA-MGS4 AR42J ~1
DOTA-MG11 AR42] ~1
Proline-modified

A431-CCK2R ~1
analog 1
Proline-modified

A431-CCK2R ~1
analog 2
Proline-modified

A431-CCK2R ~1
analog 3
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DOTA-DGIu-Pro-Tyr-

Gly-Trp-(N-Me)Nle- A431-CCK2R 0.69 £0.09
Asp-1Nal-NH2
Pentagastrin A431-CCK2R 0.76 £0.11

Table 2: In Vivo Tumor Uptake and Biodistribution of
Radiolabeled Minigastrin Analogs
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. . Tumor Kidney Tumor-to-
Tumor Time p.i. . Referenc
Analog Uptake Uptake Kidney
Model (h) .
(%IDl/g) (%IDIg) Ratio
High (1.5x
[177Lu]Lu-
> (R)-
DOTA- AR42] 24 Elevated -
DOTAGA
rhCCK-18 N
derivative)
[68Ga]Ga-
DOTA-
[Sar9, ]
High but <
NMe- A431-
31.1+53 DGIu-MGO -
Nlel1l, CCK2R
analogs
NMe-
Nal13]CPO
4
[177Lu]Lu-
DOTA-[(N-  A431-
- 35.1+6.3 - 7.55+0.48
Me)1Nal8] CCK2R
MGS5
111In-
A431- 10.40 ]
DOTA- 4 Low High
CCK2R 2.21
MGS4
111In-
A431-
DOTA- 4 1.23+0.15 - -
CCK2R
MGS1
177Lu-
labeled )
Higher
NMGs 2 CCK2R+ _
- than PP- - High
and 3 (PP-  xenografts
F11IN
F11IN
analogs)
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111In-

labeled Highest of
DOTA- ARA42J - - Low studied
HHEAYGW peptides
MDF-NH2

111In-

labeled
. ) A431-
Minigastrin 4 13.3+£4.48 484+4.8 0.28
CCK2R
(penta-L-

Glu)

111In-
A431-
labeled 4 11.8+£3.13 60.3+4.8 0.20
) CCK2R
Sargastrin

111In-

labeled
o ) A431-
Minigastrin 4 9.66+1.78 4.43x0.26 2.18
CCK2R
(penta-D-

Glu)

111In-

labeled
o ] A431-
Minigastrin 4 3.04+130 091+£0.14 334
CCK2R
(no penta-

Glu)

Signaling Pathways and Experimental Workflows
CCKZ2R Signaling Cascade

Activation of the CCK2R by minigastrin analogs initiates a complex network of intracellular

signaling pathways. The receptor primarily couples to Gaq and Gal2/13 proteins, leading to
the activation of multiple downstream effectors that are implicated in cancer cell proliferation,
survival, and migration.
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Caption: Simplified CCK2R signaling pathway in cancer cells.

Experimental Workflow: From Radiolabeling to In Vivo
Evaluation

The preclinical evaluation of novel minigastrin analogs follows a standardized workflow to
assess their potential for clinical translation. This process involves synthesis, radiolabeling, in
vitro characterization, and in vivo studies.
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Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
literature.
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Solid-Phase Peptide Synthesis (SPPS) and Chelator
Conjugation

Minigastrin analogs are typically synthesized using Fmoc solid-phase peptide synthesis
(SPPS). The desired amino acid sequence is assembled on a solid support resin. Following
cleavage from the resin and purification, a bifunctional chelator, most commonly DOTA
(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the N-terminus of
the peptide. This chelator allows for stable coordination of various radiometals.

Radiolabeling of Minigastrin Analogs

The DOTA-conjugated peptides are radiolabeled with trivalent radiometals such as Lutetium-
177 (177Lu), Gallium-68 (68Ga), or Indium-111 (111In).

e 177Lu and 111In Labeling: The DOTA-peptide is incubated with 177LuCI3 or 111InCI3 in a
suitable buffer (e.g., sodium acetate, pH 5.5) at elevated temperatures (e.g., 90-95°C) for a
defined period (e.g., 15-20 minutes). Sodium ascorbate may be added to prevent radiolysis.

e 68Ga Labeling:68Ga is typically eluted from a 68Ge/68Ga generator. The labeling reaction is
performed in a buffer such as HEPES or sodium acetate at elevated temperatures (e.g.,
90°C) for a shorter duration (e.g., 15 minutes).

Following the labeling reaction, the radiochemical purity (RCP) is determined by methods such
as radio-HPLC or ITLC. For in vivo studies, the radiolabeled peptide is often purified using
solid-phase extraction (SPE) cartridges.

In Vitro Receptor Affinity Assay

The binding affinity of the minigastrin analogs to the CCK2R is determined through
competitive binding assays.

o Cell Culture: CCK2R-expressing cells (e.g., AR42J or A431-CCKZ2R transfected cells) are
cultured to confluence in appropriate media.

o Competition: Cells are incubated with a constant concentration of a radiolabeled ligand (e.g.,
[1251]Tyr12-gastrin | or a radiolabeled minigastrin analog) and increasing concentrations of
the non-radiolabeled "cold" analog being tested.
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 Incubation: The incubation is carried out for a specific time and temperature (e.g., room
temperature or 37°C) to allow for binding equilibrium.

e Washing and Measurement: After incubation, unbound radioligand is removed by washing
the cells. The amount of bound radioactivity is then measured using a gamma counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the half-
maximal inhibitory concentration (IC50), which is the concentration of the competing ligand
that displaces 50% of the specific binding of the radioligand.

Cellular Uptake and Internalization Studies

These assays measure the ability of the radiolabeled analog to be taken up and internalized by
CCK2R-expressing cells.

o Cell Seeding: CCK2R-expressing cells are seeded in multi-well plates and allowed to attach.

 Incubation: The cells are incubated with the radiolabeled minigastrin analog for various time
points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.

o Surface-Bound vs. Internalized Radioactivity: At each time point, the incubation is stopped.
The supernatant containing the unbound radioligand is removed. The cells are then treated
with a mild acid buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioactivity.
The cells are subsequently lysed to release the internalized radioactivity.

o Measurement and Analysis: The radioactivity in the surface-bound and internalized fractions
is measured separately. The results are typically expressed as a percentage of the total
added activity.

In Vivo Biodistribution Studies

Biodistribution studies are performed in tumor-bearing animal models to evaluate the in vivo
targeting properties of the radiolabeled analogs.

e Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) are
subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R) on one
flank and often with mock-transfected cells on the contralateral flank as a negative control.
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« Injection: Once the tumors reach a suitable size, the mice are injected intravenously with a
defined amount of the radiolabeled minigastrin analog.

o Dissection: At various time points post-injection (p.i.) (e.g., 1h, 4h, 24h), the animals are
euthanized, and various organs and tissues of interest (including the tumors, kidneys, liver,
stomach, blood, etc.) are collected and weighed.

o Measurement and Calculation: The radioactivity in each tissue sample is measured using a
gamma counter. The uptake in each organ is calculated and expressed as the percentage of
the injected dose per gram of tissue (%ID/qg).

» Blocking Studies: To confirm receptor-specific uptake, a separate group of animals is often
co-injected with an excess of a non-radiolabeled minigastrin analog to block the CCK2Rs.

Conclusion and Future Directions

The development of minigastrin analogs for targeting CCK2R-expressing cancers has made
significant strides. Through systematic chemical modifications, researchers have been able to
develop analogs with improved metabolic stability and more favorable pharmacokinetic profiles,
leading to enhanced tumor targeting and reduced off-target accumulation, particularly in the
kidneys. The quantitative data and established experimental protocols outlined in this guide
provide a solid foundation for the continued advancement of these promising theranostic
agents.

Future research will likely focus on further refining the peptide structure to optimize the balance
between receptor affinity, in vivo stability, and biodistribution. The exploration of novel chelators
and radionuclides, including alpha-emitters for enhanced therapeutic efficacy, will also be a key
area of investigation. Ultimately, the goal is to translate these preclinical findings into clinically
effective diagnostic and therapeutic tools for patients with CCK2R-positive malignancies. The
first clinical trials with new generation radiolabeled minigastrin analogs have already shown
promising results, paving the way for their broader clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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